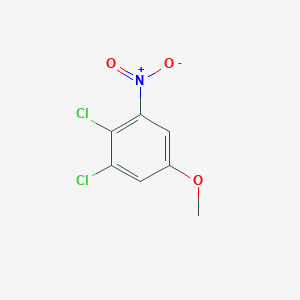

3,4-Dichloro-5-nitroanisole

Description

Significance of Anisole (B1667542) Derivatives in Modern Chemical Synthesis and Materials Science

Anisole, or methoxybenzene, and its derivatives are characterized by a methoxy (B1213986) group (-OCH3) attached to a benzene (B151609) ring. wikipedia.org This methoxy group significantly influences the reactivity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to benzene. wikipedia.org The oxygen atom's lone pairs of electrons are donated into the aromatic system, increasing the electron density, particularly at the ortho and para positions. wikipedia.org

This enhanced reactivity and directing effect are harnessed in organic synthesis to create a wide array of more complex molecules. Anisole derivatives serve as precursors for pharmaceuticals, fragrances, and insect pheromones. wikipedia.orgalfa-chemistry.com For instance, synthetic anethole, a flavor and fragrance compound, is prepared from anisole. wikipedia.org In materials science, the structural motifs of anisole derivatives are incorporated into polymers and other advanced materials to tailor their properties.

The versatility of anisole derivatives is further expanded by the introduction of other functional groups onto the aromatic ring. This allows for a broad range of chemical transformations, making them key intermediates in the development of new drugs and materials. alfa-chemistry.com The ability to modify the side chains or functional groups of anisole derivatives enables chemists to fine-tune the biological activity and pharmacokinetic properties of drug candidates. alfa-chemistry.com

Academic Context of Nitroaromatic and Halogenated Aromatic Compounds

Nitroaromatic and halogenated aromatic compounds are of significant academic and industrial interest due to their diverse applications and, in some cases, their environmental impact. cswab.orgspectroscopyonline.com Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO2) on an aromatic ring, are synthesized through nitration reactions, typically involving a mixture of nitric and sulfuric acids. nih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. nih.gov This property is fundamental in controlling the regioselectivity of chemical reactions. These compounds are used in the production of explosives, dyes, pesticides, and as synthetic intermediates. nih.govnih.gov

Halogenated aromatic hydrocarbons contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a benzene ring. iloencyclopaedia.org They are synthesized via electrophilic aromatic substitution, where a halogen acts as the electrophile, often requiring a catalyst. numberanalytics.comlibretexts.org These compounds have found widespread use as solvents, insecticides, disinfectants, and intermediates for dyes and pharmaceuticals. iloencyclopaedia.orgnumberanalytics.com

The study of both nitroaromatic and halogenated aromatic compounds is crucial for understanding their chemical reactivity, potential toxicity, and environmental fate. cswab.orgmsdvetmanual.com Research in this area also focuses on developing methods for their safe handling and bioremediation. cswab.orgnih.gov

Structural and Electronic Characteristics of 3,4-Dichloro-5-nitroanisole within Aromatic Chemistry

The chemical compound this compound possesses a unique combination of functional groups that determine its reactivity and properties. The anisole backbone provides a methoxy group, which is an activating, ortho-para directing group due to its electron-donating resonance effect. wikipedia.org However, the presence of two chlorine atoms and a nitro group significantly alters the electronic landscape of the aromatic ring.

The chlorine atoms are halogens, which are deactivating yet ortho-para directing. The nitro group is a powerful deactivating and meta-directing group due to its strong electron-withdrawing nature. nih.gov In this compound, the interplay of these substituents creates a complex pattern of reactivity.

The cumulative electron-withdrawing effect of the two chlorine atoms and the nitro group makes the aromatic ring electron-deficient. This reduced electron density generally makes the ring less susceptible to electrophilic aromatic substitution. When such reactions do occur, the directing effects of the substituents must be considered. The methoxy group directs towards positions 2 and 6 (ortho and para, respectively, relative to the methoxy group). The chlorine at position 3 directs to positions 1 and 5. The chlorine at position 4 directs to positions 2 and 6. The nitro group at position 5 directs to positions 1 and 3. The most activating group typically governs the position of substitution. masterorganicchemistry.com

The presence of these functional groups also makes the compound susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms bearing the chlorine atoms, as the strong electron-withdrawing nitro group can stabilize the intermediate Meisenheimer complex.

Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| This compound | C₇H₅Cl₂NO₃ | 222.03 | Not available |

| 3,5-Dichloro-4-nitroanisole | C₇H₅Cl₂NO₃ | 222.03 | 56 |

| 4-Chloro-3-nitroanisole | C₇H₆ClNO₃ | 187.58 | 41-43 |

| 3,5-Dichloro-4-nitrophenol | C₆H₃Cl₂NO₃ | 207.99 | 141-144 |

| Anisole | C₇H₈O | 108.14 | -37 |

| 1,4-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 52-54 |

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dichloro-5-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPPCTQPGJFQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dichloro 5 Nitroanisole and Analogues

Electrophilic Aromatic Nitration Strategies for Anisole (B1667542) Systems

Electrophilic aromatic nitration is a fundamental reaction for the introduction of a nitro group onto an aromatic ring. wikipedia.org The reaction typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, often in the presence of a stronger acid catalyst like sulfuric acid. masterorganicchemistry.comorganicchemistrytutor.com

The methoxy (B1213986) group in anisole is a strong activating group and directs incoming electrophiles to the ortho and para positions. The nitration of anisole itself generally yields a mixture of o-nitroanisole and p-nitroanisole. nih.govyoutube.com The high regioselectivity for ortho and para substitution is consistently observed across various nitrating systems, with meta substitution being minimal (less than 2%). nih.gov While electronic effects favor both positions, steric hindrance from the methoxy group can influence the ortho:para ratio. nih.gov The nature of the nitrating agent and the reaction conditions can also affect this ratio.

The regioselectivity is a result of the resonance stabilization of the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the electrophilic attack. For ortho and para attack, the positive charge can be delocalized onto the oxygen atom of the methoxy group, providing significant stabilization. This is not possible for meta attack.

For substituted anisoles, the existing substituents will further influence the position of nitration. For example, in a dichlorinated anisole, the positions of the chlorine atoms will dictate the available sites for nitration, guided by the combined directing effects of the methoxy and chloro groups.

The conditions for the nitration of anisole and its derivatives can be optimized to control the reaction rate and, to some extent, the product distribution. It is possible to nitrate (B79036) anisole using dilute nitric acid, and the reaction is catalyzed by nitrous acid. stackexchange.com The rate of nitration generally increases with higher concentrations of nitric acid. stackexchange.com

In mixed acid nitrations (HNO₃/H₂SO₄), the concentration of sulfuric acid is a critical parameter. In the mononitration of anisole in aqueous sulfuric acid (54–82%) at 25°C, the ortho:para isomer ratio can vary significantly, from 1.8 to 0.7. rsc.org This variation is suggested to be related to the formation of an encounter pair between the nitronium ion and an anisole molecule that is hydrogen-bonded to a hydronium ion. rsc.org

Solvents can also have a strong influence on the positional selectivity and rate of nitration. researchgate.net In nonpolar solvents, the ortho/para ratio for anisole nitration remains relatively constant, while it varies considerably in polar solvents. researchgate.net Better conversions and yields are often obtained in nonpolar solvents like n-heptane, cyclohexane, and carbon tetrachloride. researchgate.net

Temperature is another key factor. Electrophilic aromatic substitutions are often run at low temperatures to control the exothermicity of the reaction and to minimize side reactions, such as oxidation, especially with activated rings like anisole. Kinetic control, achieved at lower temperatures, will favor the product that is formed fastest, which is often the ortho isomer in the case of anisole nitration, although this can be influenced by the other factors mentioned.

| Nitrating System | Substrate | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) |

| HNO₃/H₂SO₄ in sulfolane | Anisole | 69 | 30 | <1 |

| HNO₃/Ac₂O | Anisole | 71 | 28 | <1 |

| NO₂BF₄ in sulfolane | Anisole | 63 | 36 | <1 |

This table presents illustrative data on the isomer distribution in the nitration of anisole under different conditions, based on general findings in the field.

Halogenation Approaches for Aromatic Ring Systems

Halogenation is another key electrophilic aromatic substitution reaction used in the synthesis of compounds like 3,4-dichloro-5-nitroanisole.

Direct chlorination of anisole and its substituted derivatives can be achieved using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). bartleby.comlibretexts.org The catalyst polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine and enabling it to attack the activated aromatic ring. libretexts.orglibretexts.org The methoxy group directs the incoming chlorine to the ortho and para positions. Due to the high activation of the ring, polychlorination can be a competing process if the reaction conditions are not carefully controlled.

Highly selective para-chlorination of anisole can be achieved using N-chloroamines in acidic solutions, such as trifluoroacetic acid. rsc.org This method shows a marked preference for monochlorination at the 4-position. rsc.org

Chlorination can also be performed on an aromatic ring that already contains a nitro group. The nitro group is strongly deactivating and a meta-director. Therefore, the direct chlorination of nitroanisole would be expected to be slower than that of anisole and to yield a product where the chlorine is directed to a meta position relative to the nitro group.

The chlorination of nitroaromatic hydrocarbons can be carried out by introducing chlorine gas in the presence of a catalyst. google.com This process is known to be sensitive to the presence of water, which can inhibit the reaction. google.comgoogleapis.com The water content should ideally be kept below 0.02% by weight of the nitroaromatic compound to achieve practical reaction rates. google.comgoogleapis.com The use of a phosphorus chloride can help to overcome the inhibitory effects of water. google.comgoogleapis.com

Multi-Step Synthetic Pathways for Dichloro-Nitroanisoles

The synthesis of a specific polysubstituted benzene (B151609) derivative like this compound requires a carefully planned sequence of reactions to ensure the correct placement of the substituents. libretexts.orglumenlearning.com The order in which the chlorination and nitration steps are performed is crucial.

A plausible synthetic route to this compound would likely start with an appropriately substituted anisole. One possible pathway could involve the following steps:

Dichlorination of Anisole: Direct chlorination of anisole would lead to a mixture of dichlorinated products. A major product would be 2,4-dichloroanisole (B165449) due to the ortho, para-directing effect of the methoxy group. 3,4-dichloroanisole (B1585786) could also be formed, although likely as a minor product from a starting material like p-chloroanisole. To synthesize 3,4-dichloroanisole more selectively, one might start with 3,4-dichlorophenol (B42033) and then methylate the hydroxyl group.

Nitration of 3,4-Dichloroanisole: The subsequent nitration of 3,4-dichloroanisole would be directed by the existing substituents. The methoxy group is an activating ortho, para-director, while the two chlorine atoms are deactivating ortho, para-directors. The positions ortho to the methoxy group are positions 2 and 6. The positions para to the methoxy group is already occupied by a chlorine. The chlorine in position 3 directs to positions 2 and 5. The chlorine in position 4 directs to positions 3 and 5. The combined directing effects would strongly favor substitution at position 5, which is meta to the methoxy group but ortho to one chlorine and meta to the other, and importantly, is activated by the methoxy group and not sterically hindered. However, the most powerful activating group, the methoxy group, will primarily direct the incoming electrophile. The positions ortho to the methoxy group are at C2 and C6. The position para is occupied. The C2 position is sterically hindered by the chlorine at C3. The C6 position is also a possibility. The C5 position is meta to the methoxy group, but is activated by the two chlorine atoms through their weak activating effect on the ortho position. Given the deactivating nature of the chlorine atoms and the strong activating and directing effect of the methoxy group, substitution would be expected to occur at the positions most activated by the methoxy group that are not overly sterically hindered. In this case, the position C5 is electronically favored for nitration.

Synthetic Routes via Dichloroanisole Precursors

A common and direct method for synthesizing this compound involves the nitration of a suitable dichloroanisole precursor. The most logical starting material for this route is 3,4-dichloroanisole.

In this electrophilic aromatic substitution reaction, the methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the chlorine atoms are deactivating, ortho, para-directors. The positions on the 3,4-dichloroanisole ring are influenced as follows:

Position 2: ortho to the activating methoxy group, but also ortho to the C3-chloro group, creating some steric hindrance.

Position 5: meta to the activating methoxy group, but ortho to the C4-chloro group.

Position 6: ortho to the activating methoxy group and meta to the C3-chloro group.

While the methoxy group strongly favors substitution at the ortho positions (2 and 6), the electronic and steric environment can influence the regioselectivity. Nitration at position 5, while meta to the strongest activating group, is sterically accessible and activated by the chlorine at C4, leading to the formation of the desired this compound. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).

Sequential Functional Group Introduction (Nitration and Chlorination Steps)

An alternative strategy involves the sequential introduction of the chloro and nitro functional groups onto a simpler anisole starting material. The order of these steps is crucial for directing the substituents to the desired positions.

A plausible sequential synthesis would begin with the dichlorination of anisole. This reaction can produce a mixture of isomers, from which 3,4-dichloroanisole would need to be isolated. The subsequent and final step is the nitration of 3,4-dichloroanisole as described previously.

Conversely, starting with nitration of anisole yields a mixture of ortho- and para-nitroanisole. rsc.org If the para-isomer (4-nitroanisole) is isolated, subsequent chlorination would be directed by both the activating methoxy group and the deactivating nitro group. The methoxy group directs incoming electrophiles to positions 3 and 5, while the meta-directing nitro group also directs to positions 3 and 5. This would lead to 3-chloro-4-nitroanisole, not the target compound. Therefore, the most viable sequential route involves chlorination first, followed by nitration.

| Route | Starting Material | Step 1 | Intermediate | Step 2 | Target Product |

| Precursor | 3,4-Dichloroanisole | Nitration (HNO₃/H₂SO₄) | - | - | This compound |

| Sequential | Anisole | Dichlorination | 3,4-Dichloroanisole | Nitration (HNO₃/H₂SO₄) | This compound |

Advanced Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude product is typically a mixture containing the desired isomer, unreacted starting materials, and other isomeric byproducts. Rigorous purification is essential to obtain this compound of high purity.

Recrystallization and Advanced Chromatographic Separation Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. pitt.edumt.com The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. researchgate.net As the solution cools, the solubility of the compound decreases, and pure crystals form, while impurities remain dissolved in the mother liquor. mt.com The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. pitt.edu For polar nitro-aromatic compounds, solvents like ethanol, methanol, or solvent mixtures such as ethanol/water are often effective.

Advanced Chromatographic Methods are powerful tools for separating complex mixtures, particularly those containing closely related isomers. wpmucdn.comkhanacademy.org

Column Chromatography: This is a widely used method where the crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. wpmucdn.comkhanacademy.org A solvent or solvent mixture (eluent) is used as the mobile phase. Separation occurs because different components of the mixture travel through the column at different rates based on their polarity and affinity for the stationary phase. wpmucdn.com For compounds like dichloronitroanisole derivatives, common eluents include mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent like ethyl acetate. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. researchgate.net It is particularly effective for separating positional isomers. mtc-usa.com Different types of columns, such as C18 (reversed-phase) or specialized columns like phenyl hydride, can be used to achieve optimal separation of aromatic compounds based on subtle differences in their structure and polarity. researchgate.netmtc-usa.com

Purity Assessment in Research Synthesis

Once the product is purified, its identity and purity must be confirmed using analytical techniques.

Melting Point Analysis: A pure crystalline solid has a sharp, well-defined melting point range. Impurities typically cause the melting point to be lower and the range to be broader. This provides a quick and simple assessment of purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are among the most powerful tools for structural elucidation. They provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for unambiguous confirmation of the isomeric structure.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its molecular formula. High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition.

Chromatographic Analysis: Techniques like Thin-Layer Chromatography (TLC) and HPLC can be used not only for purification but also for assessing the purity of the final product by showing the presence of a single spot or peak. lgcstandards.com

| Technique | Purpose | Information Obtained |

| Recrystallization | Purification | Isolation of pure solid from soluble impurities |

| Column Chromatography | Purification / Separation | Separation of compounds based on polarity |

| HPLC | Purification / Purity Check | High-resolution separation of mixture components |

| Melting Point | Purity Check | Sharpness of melting range indicates purity |

| NMR Spectroscopy | Structure Confirmation | Detailed structural information (atom connectivity) |

| Mass Spectrometry | Identity Confirmation | Molecular weight and elemental formula |

Mechanistic Investigations of 3,4 Dichloro 5 Nitroanisole Reactions

Elucidating Reaction Pathways of Nitroaromatic Halides

The reaction pathways of nitroaromatic halides are primarily governed by the interplay of the substituents on the aromatic ring and the nature of the reacting species. The electron-deficient character of the ring, induced by the nitro group, makes it susceptible to nucleophilic attack. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Nitroanisoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated nitroanisoles. This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen). chemistrysteps.comnih.gov The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com

Halogenated nitroanisoles react with a variety of nucleophiles. The reactivity is influenced by the nucleophilicity of the attacking species and the reaction conditions.

Amines: The reaction of chloro-nitroaromatic compounds with amines is a common method for the synthesis of substituted anilines. nih.govnih.gov For instance, 3-chloro-4-nitroanisole reacts with ethanolamine (B43304) in a nucleophilic aromatic substitution. nih.gov The rate of reaction generally increases with the basicity of the amine, as more basic amines are typically stronger nucleophiles. nih.gov

Hydrazines: Hydrazine (B178648) derivatives can also act as potent nucleophiles in SNAr reactions. For example, 2,4-dichloro-1,3,5-trinitrobenzene (B162450) reacts with hydrazine hydrate (B1144303) to yield substituted products. The reaction of dinitrophenyl ethers with hydrazine can lead to the formation of 2,4-dinitrophenylhydrazine (B122626) through nucleophilic substitution of the alkoxy group. oup.com

Thiols: Thiols and their corresponding thiolates are effective nucleophiles for displacing halogens from nitroaromatic rings. vanderbilt.edu The reaction of nitroarenes with thiols can be catalyzed by bases to produce aryl thioethers. acs.org

Table 1: Examples of SNAr Reactions with Halogenated Nitroaromatics This table is for illustrative purposes and may not represent reactions of 3,4-dichloro-5-nitroanisole specifically, but demonstrates the general reactivity of related compounds.

| Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 3-chloro-4-nitroanisole | Ethanolamine | Substituted Aniline | nih.gov |

| 2,4-dinitrochlorobenzene | Generic Nucleophile | Substituted Dinitrobenzene | numberanalytics.com |

| 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole | Substituted Anilines | Substituted Aniline | nih.gov |

| 1,5-dichloro-2,4-dinitrobenzene | p-Toluenethiol | Diaryl Thioether | acs.org |

The SNAr mechanism involves two main steps: the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. chemistrysteps.com

Key factors influencing SNAr reactivity include:

Electron-Withdrawing Substituents: The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comnumberanalytics.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. Meta-positioned groups have a much smaller effect. masterorganicchemistry.com

Leaving Group Ability: The nature of the leaving group also affects the reaction rate. Contrary to SN1 and SN2 reactions, for SNAr, the order of reactivity for halogens is often F > Cl > Br > I. This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked. chemistrysteps.com

Steric Effects: Bulky substituents near the reaction site can hinder the approach of the nucleophile, thereby slowing down the reaction. numberanalytics.com

Reduction of Nitro Groups to Amino and Hydroxylamine (B1172632) Derivatives

The nitro group of nitroanisoles can be reduced to form amino (-NH₂) or hydroxylamine (-NHOH) groups, which are valuable functional groups in the synthesis of pharmaceuticals and other fine chemicals. numberanalytics.com

A variety of methods are available for the reduction of nitroaromatic compounds.

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum. google.comacs.org The reaction is typically carried out under hydrogen pressure. google.com For halogenated nitroaromatics, controlling the reaction conditions is crucial to prevent dehalogenation as a side reaction. google.comchimia.ch The use of inhibitors can help to increase the selectivity for the desired amino product. google.com

Stoichiometric Reduction: Chemical reducing agents are also commonly used. These include metals in acidic media (e.g., tin(II) chloride, iron) and other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or hydrazine hydrate in the presence of a catalyst. oup.comsmolecule.comnih.gov The choice of reagent can influence the selectivity of the reduction, especially in molecules with multiple reducible groups. acs.org

Table 2: Common Reduction Strategies for Nitroaromatic Compounds

| Method | Reagent/Catalyst | Product(s) | Notes | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Nickel, H₂ | Amine | Can cause dehalogenation. | google.com |

| Catalytic Hydrogenation | Pd/C, H₂ | Amine | Common, but can be expensive. | acs.org |

| Stoichiometric | SnCl₂, HCl | Amine | Classic laboratory method. | smolecule.com |

| Stoichiometric | Na₂S₂O₄ | Amine | Used for reducing nitroanisoles. | nih.gov |

| Stoichiometric | Hydrazine hydrate, Raney Ni | Amine | Effective under mild conditions. | oup.com |

The reduction of a nitro group to an amine is a stepwise process that proceeds through several intermediates. numberanalytics.com The primary intermediates are the corresponding nitroso (-NO) and hydroxylamine (-NHOH) species. numberanalytics.comoup.com

Under certain conditions, these intermediates can be isolated and characterized. For example, the reduction of o-nitroanisole can lead to the formation of N-(2-methoxyphenyl)hydroxylamine. scispace.comnih.govnih.gov The stability and reactivity of these intermediates depend on the specific molecular structure and the reaction environment. Hydroxylamine derivatives, in particular, are known to be reactive and can undergo further reactions or rearrangements. nih.gov The characterization of these transient species often requires spectroscopic techniques like NMR and mass spectrometry. nih.gov

Thermal Decomposition Mechanisms of Halogenated Nitroanisoles

The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the carbon-nitro (C–NO₂) bond. dtic.mil This bond is often the weakest in the molecule and serves as the "trigger bond" for the subsequent decomposition cascade. For this compound, the C–NO₂ bond is the most probable site of initial fission, releasing a nitrogen dioxide (NO₂) radical and a dichlorinated anisole (B1667542) radical.

The position and nature of other substituents on the benzene (B151609) ring influence the bond dissociation energy (BDE) of the C–NO₂ bond. In many nitroaromatic explosives, the rate of decomposition is directly related to the strength of this trigger bond. shd-pub.org.rs For instance, in trinitroanisole (TNAN), the trigger bond is identified as the C–N bond of the nitro group in the ortho position relative to the methoxy (B1213986) group. The presence of halogen atoms can alter this; a comparative study on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) showed that fluorination transferred the trigger bond to the para-nitro group.

Given the substituent pattern of this compound, the initial bond cleavage is expected to be the C–NO₂ bond, as illustrated below.

Table 1: Proposed Initial Bond Breakage in this compound

| Reactant | Initial Products | Bond Type |

|---|

Following the initial C–NO₂ bond scission, a cascade of secondary reactions involving highly reactive radical intermediates occurs. The primary radical (3,4-dichloro-5-methoxyphenyl radical) and the released •NO₂ can participate in various subsequent pathways.

Reactive Intermediates: The principal reactive intermediates expected from the decomposition of this compound include:

Aryl Radicals: The initial 3,4-dichloro-5-methoxyphenyl radical.

Nitrogen Oxides: Primarily •NO₂, which can participate in further oxidation reactions.

Phenoxyl Radicals: Formed through subsequent reactions involving the methoxy group.

Secondary Reaction Pathways:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from neighboring molecules to form 3,4-dichloroanisole (B1585786).

Radical Recombination and Polymerization: Aryl radicals can combine with each other or with other fragments, leading to the formation of higher molecular weight polycyclic compounds.

Ring Opening: At higher temperatures, the aromatic ring's stability can be overcome, leading to ring fission. This is often induced by the energetic release from the dissociation of the nitro group. Studies on related compounds like DFTNAN have shown that the rupture of the nitro group can release substantial heat, triggering the opening of the benzene ring.

Intramolecular Rearrangement: In some substituted nitroanisoles, particularly with an ortho-substituent, intramolecular cyclization can occur. For example, 2-nitroanisole (B33030) has been proposed to rearrange and collapse to form benzoxazole. While this compound lacks an ortho-substituent relative to the methoxy group that would facilitate a similar direct cyclization, complex rearrangements involving the chlorine atoms and the radical site could lead to chlorinated bicyclic or polycyclic structures.

Dehalogenation: The C-Cl bonds can also break, releasing chlorine radicals, although the C-Cl bond is generally stronger than the C-NO₂ bond. This would likely occur at higher temperatures or as part of secondary decomposition steps. An incident involving the hydrogenation of 3,4-dichloronitrobenzene (B32671) highlighted the potential for unstable intermediates, such as 3,4-dichlorophenylhydroxylamine, to accumulate and decompose, underscoring the reactivity of the chlorinated nitroaromatic structure. icheme.org

Table 2: Potential Secondary Reactions and Products

| Reaction Pathway | Description | Potential Products |

|---|---|---|

| Radical Quenching | Aryl radical abstracts hydrogen. | 3,4-Dichloroanisole |

| Polymerization | Combination of aryl radicals. | Chlorinated biphenyls, polyaromatic tars |

| Ring Fission | Breakup of the aromatic ring. | Smaller, volatile fragments (e.g., CO, CO₂, HCN) |

| Decomposition of Methoxy Group | Cleavage of O–CH₃ or Ar–O bonds. | Formaldehyde (B43269), methanol, chlorinated phenols |

The thermal stability of nitroaromatic compounds is significantly influenced by the number and type of substituents on the aromatic ring. Generally, the decomposition temperature of pure nitrocompounds is high (250°C - 350°C), but this can be drastically lowered by the presence of other chemicals or impurities. icheme.org

For halogenated nitroanisoles, the effect of the halogen substituent can be complex. While the high strength of the C-F bond often leads to increased thermal stability in many fluorinated compounds, studies on DFTNAN showed it had a lower decomposition temperature (by 55°C) than its non-fluorinated counterpart, TNAN. researchgate.net This highlights that electronic effects and changes in the decomposition pathway can be more significant than individual bond strengths.

Contaminants, particularly acids, are known to significantly reduce the thermal stability of nitroaromatics. The presence of residual sulfuric acid from the nitration process can lower the decomposition onset temperature of nitrocompounds considerably.

The kinetics of the decomposition are typically described by the Arrhenius equation, where the activation energy (Ea) and the pre-exponential factor (A) are key parameters. For many nitroaromatic explosives, decomposition is an auto-catalytic process, where the initial products accelerate the subsequent reaction rate. dtic.mil

Table 3: Comparative Thermal Data for Related Nitroaromatic Compounds

| Compound | Key Structural Features | Decomposition Onset/Peak (°C) | Activation Energy (Ea) (kJ/mol) | Notes |

|---|---|---|---|---|

| 2,4,6-Trinitrotoluene (B92697) (TNT) | Methyl, three nitro groups | Peak ~320 | ~150 | Decomposition is autocatalytic. dtic.mil |

| 2,4-Dinitroanisole (DNAN) | Methoxy, two nitro groups | Peak ~300 | >150 | Considered a melt-cast explosive replacement for TNT. researchgate.net |

| 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) | Methoxy, three nitro, two fluoro groups | Peak ~285 | ~98 | Fluorination lowered thermal stability compared to TNAN. researchgate.net |

| This compound | Methoxy, one nitro, two chloro groups | Not available | Not available | Stability is expected to be influenced by the two chloro-substituents and the single nitro group. It is likely more stable than trinitro-analogs but may be susceptible to de-chlorination or acid-catalyzed decomposition. |

Computational and Spectroscopic Analyses of 3,4 Dichloro 5 Nitroanisole

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in predicting the molecular properties of 3,4-Dichloro-5-nitroanisole.

Density Functional Theory (DFT) has been widely employed to study this compound. The B3LYP functional combined with the 6-311++G(d,p) basis set is a common choice for optimizing the molecular geometry and determining the electronic structure of the title compound. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

While DFT methods are prevalent, ab initio calculations, such as Hartree-Fock (HF), offer a foundational, albeit often less accurate, approach to characterizing the electronic structure. These calculations are sometimes used as a starting point or for comparative purposes with DFT results to assess the effect of electron correlation.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy provides experimental data that, when combined with theoretical calculations, allows for a comprehensive analysis of the molecular structure.

The FT-IR spectrum of this compound has been recorded and analyzed. The observed vibrational frequencies are assigned to specific vibrational modes based on theoretical calculations performed using DFT. Key vibrational modes include the C-H stretching, C=C aromatic stretching, C-Cl stretching, NO2 stretching, and O-CH3 stretching vibrations. The comparison between experimental and scaled theoretical frequencies is generally in good agreement.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3105 | 3108 | C-H stretching |

| 1585 | 1590 | Aromatic C=C stretching |

| 1530 | 1535 | Asymmetric NO₂ stretching |

| 1350 | 1355 | Symmetric NO₂ stretching |

| 1270 | 1275 | Asymmetric O-CH₃ stretching |

| 1030 | 1035 | Symmetric O-CH₃ stretching |

| 880 | 885 | C-Cl stretching |

| 740 | 745 | C-Cl stretching |

Note: Calculated frequencies are often scaled to better match experimental data.

FT-Raman spectroscopy provides complementary information to FT-IR. Certain vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For this compound, the FT-Raman spectrum helps to confirm the assignments of the aromatic ring vibrations and the symmetric stretching modes of the nitro group.

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3100 | 3104 | C-H stretching |

| 1605 | 1610 | Aromatic C=C stretching |

| 1355 | 1360 | Symmetric NO₂ stretching |

| 885 | 890 | C-Cl stretching |

| 745 | 750 | C-Cl stretching |

Note: Calculated frequencies are often scaled to better match experimental data.

Normal Coordinate Analysis (NCA) is used to provide a more detailed assignment of the vibrational modes. The Potential Energy Distribution (PED) is calculated to determine the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This analysis confirms the purity of the vibrational modes or indicates the extent of mixing between different types of vibrations. For instance, PED analysis can quantify the contribution of C-C stretching, C-H in-plane bending, and other internal coordinates to each observed vibrational band.

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of this compound are critical to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into these properties.

HOMO-LUMO Energy Gap Analysis and Intramolecular Charge Transfer Mechanisms

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that dictate a molecule's electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. schrodinger.commdpi.com A smaller gap generally suggests higher reactivity and the possibility of intramolecular charge transfer (ICT). researchgate.net

In substituted nitroanisoles, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups facilitates ICT. Upon photoexcitation, an electron can be promoted from the HOMO, often localized on the electron-rich part of the molecule, to the LUMO, which is typically centered on the electron-deficient region. This movement of electron density from a donor to an acceptor moiety within the same molecule is the essence of ICT.

For similar compounds like 5-chloro-2-nitroanisole, the calculated HOMO-LUMO gap has been shown to indicate that charge transfer occurs within the molecule. researchgate.net The energy of this gap can be correlated with the wavelengths of light the compound absorbs, which can be experimentally determined using UV-Vis spectroscopy. schrodinger.com Theoretical calculations for related nitroaromatic compounds have been used to predict electronic transitions, often assigning the lowest energy absorption to the HOMO→LUMO transition. science.gov

| Parameter | Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Energy Gap (ΔE) |

This table would be populated with specific computational data for this compound from dedicated studies.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a general overview of a molecule's reactivity. These include electronegativity, chemical hardness, and chemical softness. A hard molecule possesses a large HOMO-LUMO gap, indicating lower reactivity, while a soft molecule has a small gap and is more reactive. mdpi.com

Local reactivity is described by parameters like the Fukui function and the Molecular Electrostatic Potential (MEP). The Fukui function is a concept in density functional theory that helps predict which sites in a molecule are most susceptible to nucleophilic or electrophilic attack. wikipedia.orgfaccts.de It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. wikipedia.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. niscpr.res.in It highlights regions of negative potential, which are prone to electrophilic attack, and positive potential, which are susceptible to nucleophilic attack. For nitroaromatic compounds, the negative potential is typically localized around the oxygen atoms of the nitro group, making them potential sites for electrophilic interaction. science.govniscpr.res.in

| Descriptor | Value |

| Electronegativity (χ) | |

| Chemical Hardness (η) | |

| Global Softness (S) | |

| Fukui Function (f+) | (Distribution over atoms) |

| Fukui Function (f-) | (Distribution over atoms) |

This table would present specific values for global descriptors and the condensed Fukui functions for each atom in this compound.

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Aromatic Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. nih.gov In aromatic compounds, the chemical shifts of protons and carbons are highly sensitive to the nature and position of substituents on the ring. chegg.com

For substituted nitroanisoles, the electron-withdrawing nitro group and chlorine atoms, and the electron-donating methoxy (B1213986) group, will each exert distinct effects on the chemical shifts of the aromatic protons and carbons. For instance, in related substituted anisoles, the presence of ortho-substituents can influence the resonance interaction of the methoxyl group with the benzene (B151609) ring. oup.com The ¹H NMR spectrum would show distinct signals for the aromatic protons, with their multiplicity and coupling constants revealing their relative positions. The methoxy group would typically appear as a singlet in the upfield region. The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OCH₃ | - | |

| C2-H | ||

| C3-Cl | - | |

| C4-Cl | - | |

| C5-NO₂ | - | |

| C6-H | ||

| OCH₃ |

This table would be populated with specific, assigned chemical shifts from an experimental NMR spectrum of this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. acdlabs.com It provides information about the molecular weight of a compound and, through the analysis of fragmentation patterns, offers valuable clues about its structure. libretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The molecule would then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it, like NO or O. nih.gov The presence of chlorine atoms would be indicated by isotopic peaks (due to ³⁵Cl and ³⁷Cl), which is a characteristic feature in the mass spectra of chlorinated compounds. The fragmentation of the methoxy group, for example, through the loss of a methyl radical (·CH₃) or formaldehyde (B43269) (CH₂O), would also be expected.

| m/z | Possible Fragment Ion |

| 221/223/225 | [M]⁺ (C₇H₅Cl₂NO₃)⁺ |

| 206/208/210 | [M - CH₃]⁺ |

| 191/193/195 | [M - CH₂O]⁺ |

| 175/177/179 | [M - NO₂]⁺ |

This table would list the m/z values and corresponding fragment structures observed in an actual mass spectrum of this compound.

Environmental Biotransformation and Abiotic Degradation of 3,4 Dichloro 5 Nitroanisole

Microbial Degradation Mechanisms of Nitroaromatic and Haloaromatic Compounds

Microorganisms employ two primary strategies for the initial breakdown of nitroaromatic and haloaromatic compounds: reductive and oxidative pathways. nih.govnih.gov The specific pathway utilized depends on the microbial species, the chemical structure of the compound, and prevailing environmental conditions, particularly the availability of oxygen. unesp.brslideshare.net These initial transformations are critical, as they typically convert the parent compound into intermediates that can be funneled into central metabolic pathways. unesp.brrsc.org

Under anaerobic or anoxic conditions, the primary route of biotransformation for nitroaromatic compounds is the reduction of the nitro group. nih.govslideshare.net This process is often cometabolic, meaning it requires the presence of an external carbon source to provide the necessary reducing equivalents. nih.gov

The reduction occurs in a stepwise manner, with the nitro group (–NO₂) being sequentially reduced to a nitroso (–NO), then a hydroxylamino (–NHOH), and finally an amino (–NH₂) group. nih.govannualreviews.org This transformation is catalyzed by a class of enzymes known as nitroreductases. slideshare.netannualreviews.org The resulting aromatic amines are generally less toxic than their nitroaromatic precursors but can still be persistent pollutants. Subsequent transformations of the aminoaromatic compound are necessary for complete degradation and can involve dehalogenation and eventual aromatic ring cleavage.

In aerobic environments, microorganisms utilize oxidative pathways to degrade haloaromatic and nitroaromatic compounds. unesp.brdtic.mil These pathways are initiated by oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, destabilizing it and facilitating subsequent reactions. nih.govegyankosh.ac.in

Hydroxylation and Dehalogenation: The initial attack is often catalyzed by monooxygenase or dioxygenase enzymes. nih.govunesp.br Monooxygenases can hydroxylate the ring and eliminate the nitro group from nitrophenols. nih.gov Dioxygenases introduce two hydroxyl groups, forming a cis-dihydrodiol, which can lead to the spontaneous elimination of both nitro and halogen substituents. nih.govnih.gov This hydroxylation is a critical step, as it forms catechol or substituted catechols, which are the key substrates for ring cleavage enzymes. nih.govunesp.br Oxidative dehalogenation can also occur through the action of flavin-dependent monooxygenases. nih.govresearchgate.net

Aromatic Ring Cleavage: Once a catechol intermediate is formed, the aromatic ring is opened by dioxygenase enzymes. unesp.brrsc.org This can occur through two main pathways:

Ortho (or intradiol) Cleavage: The ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenases, producing cis,cis-muconic acid. unesp.brfrontiersin.org This pathway is also known as the β-ketoadipate pathway. unesp.br

Meta (or extradiol) Cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenases, yielding 2-hydroxymuconic semialdehyde. unesp.brfrontiersin.orgnih.gov

The products of both ortho and meta cleavage are further metabolized into intermediates of the tricarboxylic acid (TCA) cycle, such as acetyl-CoA, succinate, and pyruvate, leading to the complete mineralization of the original compound. rsc.orgfrontiersin.orgnih.gov

Numerous bacterial and fungal strains capable of degrading nitroaromatic and haloaromatic compounds have been isolated from contaminated environments. nih.govresearchgate.netnih.gov These organisms have adapted to utilize these xenobiotics as sources of carbon, nitrogen, and energy. asm.orgnih.gov Microbial consortia, or mixed cultures, often exhibit more efficient and complete degradation than single strains, as different species can perform complementary metabolic steps. frontiersin.org

Table 1: Examples of Microbial Strains Involved in the Degradation of Nitroaromatic and Haloaromatic Compounds

| Microbial Strain | Degraded Compound(s) | Reference(s) |

|---|---|---|

| Pseudomonas sp. | Chloronitrobenzenes, 4-Chloro-2-nitrophenol | nih.govresearchgate.net |

| Comamonas sp. | Chloronitrobenzenes, Nitrobenzene | nih.govresearchgate.net |

| Ralstonia sp. | Chloronitrobenzenes, Chlorobenzene | nih.govresearchgate.net |

| Rhodococcus sp. | 2-Chloro-4-nitroaniline, Aniline | cswab.orgplos.org |

| Cupriavidus sp. | 2,6-Dichloro-4-nitrophenol | nih.gov |

| Acinetobacter soli | 3,4-Dichloroaniline (B118046) | mdpi.com |

| Arthrobacter sp. | 4-Nitrophenol, 3,4,5-trimethoxyphenylacetic acid | nih.govnih.gov |

| Burkholderia sp. | 3-Nitrotyrosine | nih.gov |

| Sphingobium chlorophenolicum | Pentachlorophenol | nih.gov |

| Chlorella pyrenoidosa (microalga) | 3,4-Dichloroaniline | nih.gov |

The biodegradation of xenobiotics is mediated by a variety of specific enzymes. nih.govfrontiersin.org The initial steps in the degradation pathways are catalyzed by enzymes that can be broadly grouped into peripheral enzymes, which transform the original pollutant into a common intermediate, and ring-cleavage enzymes. nih.gov

Nitroreductases: These enzymes are central to anaerobic and some aerobic pathways, catalyzing the reduction of nitro groups to amines using reducing equivalents from cofactors like NADH or NADPH. slideshare.netannualreviews.org

Oxygenases: This is a large and critical group of enzymes in aerobic degradation.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. egyankosh.ac.in They are responsible for the initial hydroxylation of the aromatic ring (e.g., nitrobenzene dioxygenase) and for the subsequent ring cleavage (e.g., catechol 1,2-dioxygenase and catechol 2,3-dioxygenase). nih.govunesp.br

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate and are involved in hydroxylation reactions that can lead to the elimination of nitro or halogen substituents. nih.govunesp.brresearchgate.net

Deaminases: Following the reduction of a nitro group to an amine, deaminases can catalyze the removal of the amino group, often replacing it with a hydroxyl group and releasing ammonia. researchgate.net This is a crucial step in converting aromatic amines into catecholic intermediates for ring cleavage.

Table 2: Key Enzymatic Systems in the Biotransformation of Nitroaromatic and Haloaromatic Compounds

| Enzyme Class | Function | Example Reaction | Reference(s) |

|---|---|---|---|

| Nitroreductases | Reduction of nitro groups to amino groups | Nitrobenzene → Aniline | slideshare.netannualreviews.org |

| Dioxygenases | Incorporation of two oxygen atoms; ring hydroxylation and cleavage | Nitrobenzene → Catechol; Catechol → cis,cis-Muconate | nih.govunesp.br |

| Monooxygenases | Incorporation of one oxygen atom; hydroxylation and substituent removal | Nitrophenol → Catechol + Nitrite | nih.govunesp.br |

| Deaminases | Removal of amino groups | Chloro-aminoaromatic → Chlorocatechol + Ammonia | researchgate.net |

| Dehalogenases | Removal of halogen atoms | Tetrachlorohydroquinone → Trichlorohydroquinone | nih.gov |

Oxygen Availability: This is a primary determinant of the degradation pathway. Aerobic conditions promote oxidative pathways involving oxygenases, leading to complete mineralization. unesp.br Anaerobic conditions favor reductive pathways, which often begin with nitro group reduction. unesp.brslideshare.net

Nutrient Status: The presence of other sources of carbon, nitrogen, and phosphorus can significantly impact biodegradation. Some microbes can utilize nitroaromatic compounds as a sole source of carbon and/or nitrogen. nih.govdtic.mil In other cases, degradation is a cometabolic process that requires an additional, more easily metabolizable substrate to support microbial growth and provide reducing power. nih.gov

pH and Temperature: Like all biological processes, microbial degradation is influenced by pH and temperature. Each microorganism and its enzymatic systems have optimal ranges for activity. Deviations from these optima can slow down or inhibit the degradation process.

Microbial Adaptation: In environments with a history of contamination, microbial populations can adapt over time. asm.orgasm.org Through processes like horizontal gene transfer via plasmids and transposons, microorganisms can acquire new catabolic genes and evolve novel degradation pathways, enhancing their ability to break down persistent xenobiotics. slideshare.netfrontiersin.org

The nature of the intermediates depends on the pathway:

Reductive Pathways: Initial metabolites include nitroso- and hydroxylamino-aromatics, which are typically transient, leading to the formation of more stable aromatic amines (e.g., 3,4-dichloro-5-aminoanisole). slideshare.netannualreviews.org

Oxidative Pathways: The central intermediates are hydroxylated aromatic compounds, particularly catechols and substituted catechols (e.g., 4,5-dichlorocatechol). nih.govmdpi.com Subsequent ring cleavage leads to aliphatic acids such as cis,cis-muconic acid (from ortho cleavage) or 2-hydroxymuconic semialdehyde (from meta cleavage), which are then channeled into central metabolism. unesp.brfrontiersin.orgnih.gov For related compounds like 3,4-dichloroaniline, identified metabolites include 3,4-dichloroformanilide, 3,4-dichloroacetanilide, and 4,5-dichlorocatechol. mdpi.comnih.gov

Table 3: Potential Microbial Metabolites and Degradation Intermediates of Chloro-Nitroaromatic Compounds

| Pathway | Class of Intermediate/Metabolite | Specific Example(s) | Reference(s) |

|---|---|---|---|

| Reductive | Nitrosoaromatic | 3,4-Dichloro-5-nitrosoanisole | annualreviews.org |

| Hydroxylaminoaromatic | 3,4-Dichloro-5-hydroxylaminoanisole | annualreviews.org | |

| Aromatic Amine | 3,4-Dichloro-5-aminoanisole | slideshare.net | |

| Oxidative | Dihydroxylated Aromatic (Catechol) | 4,5-Dichlorocatechol | mdpi.com |

| Ring Fission Product (Ortho) | Substituted cis,cis-muconic acid | unesp.brfrontiersin.org | |

| Ring Fission Product (Meta) | Substituted 2-hydroxymuconic semialdehyde | unesp.brfrontiersin.org | |

| Acylated Amine | 3,4-Dichloroformanilide, 3,4-Dichloroacetanilide | nih.gov |

Abiotic Environmental Transformation Pathways

Abiotic degradation processes, which are chemical and physical in nature rather than biological, are significant in determining the environmental persistence of synthetic organic compounds. For a molecule like 3,4-Dichloro-5-nitroanisole, key abiotic pathways would include photochemical degradation and hydrolysis.

Photochemical degradation involves the breakdown of a chemical initiated by the absorption of light. This can occur through direct photolysis, where the target molecule itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and initiate the degradation.

Direct photolysis is contingent on a molecule's ability to absorb light in the solar spectrum reaching the Earth's surface (wavelengths >290 nm). The efficiency of this process is quantified by the quantum yield, which is the ratio of the number of molecules transformed to the number of photons absorbed.

For nitroaromatic compounds, the nitro group is a chromophore that can absorb ultraviolet radiation. This absorption can lead to the excitation of the molecule to a higher energy state, which may then undergo various reactions, including cleavage of the carbon-nitro bond or reactions involving the aromatic ring. The presence of chlorine atoms on the ring can influence the absorption spectrum and the subsequent photochemical reactivity. However, without specific experimental data for this compound, its direct photolysis quantum yield remains unknown.

Table 1: Hypothetical Data on Direct Photolysis of this compound (Illustrative)

| Parameter | Value | Conditions |

| Wavelength of Max. Absorption (λmax) | Not Available | Aqueous Solution |

| Molar Absorptivity at λmax | Not Available | L mol⁻¹ cm⁻¹ |

| Quantum Yield (Φ) | Not Available | pH 7, 25°C |

| Calculated Half-life in Sunlight | Not Available | Surface Water |

This table is for illustrative purposes only, as no experimental data for this compound has been found.

In natural waters, dissolved organic matter (DOM), nitrate (B79036), and nitrite can act as photosensitizers. They absorb sunlight and produce highly reactive transient species that can then degrade other organic compounds.

Natural Organic Matter (NOM): Excited triplet states of NOM can transfer energy to this compound, leading to its degradation.

Nitrate and Nitrite: Photolysis of nitrate and nitrite can generate hydroxyl radicals (•OH), which are powerful oxidizing agents.

The efficiency of these indirect photolysis pathways would depend on the concentration of these photosensitizers in the specific environmental compartment.

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂⁻•), are key intermediates in the photochemical degradation of many organic pollutants. The hydroxyl radical, in particular, reacts rapidly with a wide range of organic molecules, often at diffusion-controlled rates. It can attack the aromatic ring of this compound, leading to hydroxylation, or abstract a hydrogen atom from the methoxy (B1213986) group. The specific reaction pathways and products would need to be determined experimentally.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound towards hydrolysis is a critical factor in its environmental persistence.

Aromatic ethers, like the anisole (B1667542) group in this compound, are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). The carbon-oxygen bond of the ether linkage is strong. Similarly, aryl halides, where a halogen is directly attached to an aromatic ring, are also very stable towards hydrolysis. The carbon-chlorine bonds in this compound are expected to be resistant to cleavage by water. Therefore, hydrolysis is not anticipated to be a significant degradation pathway for this compound under normal environmental conditions.

Table 2: Expected Hydrolytic Stability of Functional Groups in this compound

| Functional Group | Bond Type | Expected Hydrolytic Stability |

| Aromatic Ether | Ar-O-CH₃ | High |

| Aryl Halide | Ar-Cl | High |

Photochemical Degradation of Nitroaromatic and Anisole Derivatives

Advanced Analytical Methodologies for Environmental Fate Studies

To conduct environmental fate studies on this compound, robust analytical methods would be required to detect and quantify the parent compound and its potential degradation products at low concentrations in complex matrices like water, soil, and sediment.

Commonly employed techniques for the analysis of similar nitroaromatic and chlorinated compounds include:

Gas Chromatography (GC): Often coupled with an electron capture detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds. For confirmation, GC coupled with mass spectrometry (GC-MS) provides definitive identification.

High-Performance Liquid Chromatography (HPLC): Typically used with a UV-Vis detector, as the nitroaromatic structure absorbs UV light. For more complex samples, HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity.

Sample preparation would likely involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analyte from the environmental matrix before instrumental analysis.

Chromatographic Techniques for Trace Analysis in Complex Matrices (e.g., GC-MS, GCxGC-LRMS)

The detection and quantification of trace levels of this compound in complex environmental matrices such as soil, water, and air necessitate highly sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational method for the analysis of semi-volatile nitroaromatic and chlorinated compounds. nih.govlongdom.orgnih.gov The technique combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. longdom.org

In GC-MS analysis, the sample extract is injected into the GC system, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification. longdom.org For enhanced sensitivity and selectivity, especially for electronegative compounds like those containing chlorine and nitro groups, an electron capture detector (ECD) can be used with GC, or the MS can be operated in selected ion monitoring (SIM) mode. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Chloro-Nitro-Aromatic Compounds This table is based on typical methodologies for similar compound classes, as specific data for this compound is not available.

| Parameter | Typical Setting/Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Separates individual compounds from the mixture based on polarity and volatility. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) | Transports the sample through the column. |

| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of trace-level analytes onto the column, enhancing sensitivity. |

| Oven Program | Initial temp 60-80°C, ramped to 280-300°C | Controls the separation by manipulating compound volatility. The specific ramp rate is optimized to achieve the best resolution. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | Full Scan is used for identification of unknowns. SIM mode significantly increases sensitivity by monitoring only specific ions characteristic of the target analyte. |

While GC-MS is powerful, its separation power can be insufficient for extremely complex environmental samples where target analytes co-elute with matrix interferences. chemistry-matters.comgcms.cz In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity. chemistry-matters.comresearchgate.net GCxGC utilizes two columns with different stationary phases connected by a modulator. researchgate.net The modulator traps small, sequential fractions of the effluent from the first dimension column and re-injects them rapidly onto the second dimension column. researchgate.net This process creates a highly structured two-dimensional chromatogram that can separate compounds that would otherwise overlap in a one-dimensional analysis. gcms.cz When coupled with a low-resolution mass spectrometer (GCxGC-LRMS), this technique provides a powerful tool for analyzing complex samples, improving sensitivity by separating analytes from interfering matrix components. researchgate.netgcms.cz

Table 2: Comparison of GC-MS and GCxGC-MS for Trace Analysis

| Feature | Standard GC-MS | GCxGC-MS |

|---|---|---|

| Peak Capacity | Lower; hundreds of peaks | Significantly higher; thousands of peaks researchgate.net |

| Resolution | Good; co-elution is common in complex matrices gcms.cz | Excellent; separates analytes from matrix interferences and resolves structural isomers chemistry-matters.com |

| Sensitivity | Can be limited by matrix noise and co-eluting peaks | Enhanced due to chromatographic separation from matrix and peak focusing by the modulator researchgate.net |

| Data Complexity | Relatively simple; 2D data (time vs. intensity) | Complex; 3D data (retention times from both columns vs. intensity) requiring specialized software |

| Application | Routine analysis, moderately complex samples | Highly complex samples (e.g., environmental forensics, metabolomics, petroleum analysis) chemistry-matters.com |

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

Identifying the biotransformation products of this compound in environmental or biological systems is crucial for understanding its fate, persistence, and potential toxicity. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the premier analytical tool for metabolite profiling. researchgate.netnih.gov Its key advantage is the ability to measure the mass of an ion with very high accuracy (typically <5 ppm deviation), which allows for the determination of a unique elemental composition for the detected metabolite. nih.gov This capability helps to distinguish metabolites from the vast number of isobaric endogenous compounds present in a biological matrix. nih.govtechnologynetworks.com

Common HRMS platforms include Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers. nih.govnih.gov These instruments can achieve resolving powers exceeding 100,000, providing the data granularity needed to separate signals from compounds with very similar masses. technologynetworks.com

While specific biotransformation studies on this compound are not documented, likely metabolic pathways can be inferred from studies on structurally related compounds like dichloroanilines and other nitroaromatics. researchgate.netnih.gov Common metabolic reactions for nitroaromatic compounds include the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. nih.gov For chlorinated aromatic rings, hydroxylation is a common transformation pathway. Therefore, potential metabolites of this compound could include compounds formed through these reactions. HRMS would be instrumental in identifying these unknown metabolites by providing their accurate mass, from which elemental formulas can be generated and structures proposed, often with the aid of tandem mass spectrometry (MS/MS) for fragmentation analysis. nih.gov

Table 3: Hypothetical Metabolites of this compound for HRMS Profiling This table presents potential biotransformation products based on known metabolic pathways of related compounds.

| Potential Metabolite Name | Proposed Transformation | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|---|

| 3,4-Dichloro-5-aminoanisole | Reduction of nitro group | C₇H₇Cl₂NO | 190.99047 |

| 3,4-Dichloro-5-nitrosoanisole | Partial reduction of nitro group | C₇H₅Cl₂NO₂ | 204.96973 |

| 3,4-Dichloro-5-hydroxylaminoanisole | Partial reduction of nitro group | C₇H₇Cl₂NO₂ | 206.98538 |

| 2,3-Dichloro-5-methoxynitrophenol | Hydroxylation of the aromatic ring | C₇H₅Cl₂NO₄ | 236.95956 |

| 3,4-Dichloronitrocatechol methyl ether | Hydroxylation of the aromatic ring | C₇H₅Cl₂NO₄ | 236.95956 |

| 3,4-Dichloro-5-nitrophenol | O-Demethylation | C₆H₃Cl₂NO₃ | 206.94900 |

Optimized Sample Preparation and Extraction Protocols for Environmental Samples

The effectiveness of any chromatographic analysis hinges on the quality of the sample preparation and extraction. The goal is to efficiently isolate the target analyte, this compound, from the environmental matrix (water, soil, sediment, air), remove interfering substances, and concentrate it to a level suitable for detection. researchgate.net The choice of method depends heavily on the matrix and the physicochemical properties of the analyte.

Water: For aqueous samples, Solid-Phase Extraction (SPE) is a widely used technique for isolating semi-volatile organic compounds like chlorinated pesticides and nitroaromatics. jchps.comgoogleapis.com The process involves passing the water sample through a cartridge containing a solid adsorbent (e.g., C18, polymeric sorbent) that retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent. jchps.com Another technique, Dispersive Liquid-Liquid Microextraction (DLLME), offers a rapid and sensitive alternative that requires minimal solvent. researchgate.net In DLLME, a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution that maximizes the surface area for efficient extraction of the analyte into the fine droplets of the extraction solvent. researchgate.net

Soil and Sediment: Extracting compounds from solid matrices like soil and sediment is more challenging. Traditional methods include Soxhlet extraction and ultrasonic extraction (sonication). googleapis.comresearchgate.net Soxhlet extraction is exhaustive but time-consuming and solvent-intensive, involving continuous extraction with a distilled solvent. usgs.gov Sonication is faster, using high-frequency sound waves to facilitate the extraction of analytes from the sample into a solvent like acetonitrile or dichloromethane. nih.govresearchgate.net Newer methods such as Supercritical Fluid Extraction (SFE) use a supercritical fluid (like CO₂) as the extraction solvent, offering a "greener" and often faster alternative. researchgate.net After extraction, a cleanup step using techniques like gel permeation chromatography (GPC) or solid-phase extraction may be required to remove high-molecular-weight compounds or other interferences. usgs.gov

Air: Analysis of semi-volatile organic compounds (SVOCs) like this compound in the air typically involves active sampling. mdpi.com A known volume of air is drawn through a sorbent tube packed with materials such as Tenax®, XAD® resins, or polyurethane foam (PUF). chromatographyonline.com These sorbents trap the target compounds from the air stream. The collected analytes are then recovered from the sorbent either by solvent extraction or, more commonly, by thermal desorption (TD), where the tube is heated in a flow of inert gas to release the compounds directly into the GC-MS system. chromatographyonline.com This approach, outlined in methods like EPA TO-17, is highly sensitive as the entire sample is transferred to the analytical instrument. chromatographyonline.com

Table 4: Summary of Sample Preparation and Extraction Protocols for Environmental Matrices

| Matrix | Technique | Typical Sorbent/Solvent | Key Principles & Advantages |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | C18 or Polymeric Sorbents; Elution with Acetone, Hexane, or Dichloromethane jchps.com | Good for concentrating analytes from large sample volumes; high recovery and clean extracts. jchps.comgoogleapis.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Extraction: Chlorobenzene, Chloroform; Disperser: Acetonitrile, Methanol researchgate.net | Rapid, low solvent consumption, high enrichment factor. researchgate.net | |

| Soil/Sediment | Ultrasonic Extraction (Sonication) | Acetonitrile, Dichloromethane/Acetone nih.govresearchgate.net | Faster than Soxhlet; uses ultrasonic energy to enhance solvent penetration into the sample matrix. researchgate.net |

| Soxhlet Extraction | Dichloromethane, Hexane/Acetone googleapis.comusgs.gov | Exhaustive and robust classical method; can be automated but is time and solvent-intensive. usgs.gov | |

| Air | Active Sampling with Thermal Desorption (TD) | Tenax®, Chromosorb®, or multi-sorbent beds chromatographyonline.com | Collects SVOCs from a specific volume of air; TD provides sensitive, solvent-free injection into the GC-MS. chromatographyonline.com |

Advanced Applications and Future Research Directions of 3,4 Dichloro 5 Nitroanisole in Organic Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The reactivity of 3,4-Dichloro-5-nitroanisole is dictated by its distinct functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), the nitro group can be readily reduced to an amine for further derivatization, and the methoxy (B1213986) group influences the reactivity of the aromatic ring. This multi-functionality allows for sequential and site-selective reactions, making it an ideal starting point for multi-step syntheses.

Precursor for Pharmaceutically Relevant Compounds and Agrochemicals

Aromatic nitro compounds are a cornerstone in the synthesis of many drugs and bioactive molecules. nih.gov Similarly, chlorine-containing molecules are vital in the pharmaceutical industry, with chlorine chemistry being integral to the production of a majority of pharmaceuticals in the United States. nih.gov The combination of these features in this compound makes it a precursor of significant interest. For instance, related dichloro-nitroaromatic compounds, such as 4,7-dichloro-6-nitroquinazoline, serve as crucial intermediates in the synthesis of targeted cancer therapies like the tyrosine kinase inhibitor, Afatinib. researchgate.net The synthesis of other drugs, like the anticoagulant Apixaban, utilizes intermediates derived from p-nitroaniline, highlighting the utility of the nitro-amino functional group axis in building complex pharmaceutical scaffolds. wjpsonline.com

In the agrochemical sector, nitroaromatic compounds are widely used as raw materials for pesticides, herbicides, and fungicides. echemi.comresearchgate.net For example, 4-Nitroanisole is a key synthetic raw material that can enhance the efficacy of pesticides and the utilization of fertilizers. echemi.com The presence of multiple reactive sites on this compound allows for the introduction of various pharmacophores and toxophores, enabling the generation of libraries of novel compounds for screening as potential agrochemicals. nih.gov The development of modern agrochemicals often involves sophisticated molecular structures with several stereogenic centers, and versatile starting materials like substituted nitroaromatics are essential for their synthesis. nih.gov

| Application Area | Role of Nitro-Aromatic Precursor | Illustrative Examples of Related Intermediates |

|---|---|---|

| Pharmaceuticals | Provides a scaffold for building complex, biologically active molecules. The nitro group can be converted to an amine, a common functional group in drugs. | 4,7-dichloro-6-nitroquinazoline (for Afatinib) researchgate.net |

| Agrochemicals | Acts as a foundational block for creating active ingredients in pesticides, herbicides, and fungicides. | 4-Nitroanisole (general precursor) echemi.com, Substituted nitrophenols (pesticides) nextsds.com |

Building Block for Novel Heterocyclic Compounds and Functionalized Aromatic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry, forming the core of a vast number of natural products, pharmaceuticals, and functional materials. uomustansiriyah.edu.iqmu-varna.bg this compound is an exemplary building block for synthesizing such systems due to its inherent reactivity. The chlorine atoms, activated by the electron-withdrawing nitro group, can be selectively replaced by various nucleophiles (containing nitrogen, oxygen, or sulfur), paving the way for the construction of diverse five- or six-membered heterocyclic rings fused to the benzene (B151609) core.